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Compound of Interest

Compound Name: Ethyl 3-nitrocinnamate

Cat. No.: B181331

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-
nitrocinnamate, a valuable intermediate in organic synthesis and drug discovery. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectral data for Ethyl 3-nitrocinnamate provides key insights into its molecular structure.
The following tables summarize the quantitative data obtained from *H NMR, 3C NMR, IR, and
Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Solvent: CDClIs, Frequency: 300 MHz
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
8.39 S - 1H Ar-H
8.25 d 8.1 1H Ar-H
7.79 m - 2H Ar-H, =CH-Ar
7.53 m - 1H Ar-H
6.46 d 15.9 1H =CH-CO
4.48 t 51 2H -OCHz-
3.83 q 51 2H -CH2-N
1.43 t 7.1 3H -CHs

Note: The assignments for the aromatic protons are based on typical chemical shifts and
coupling patterns for a 3-substituted nitrobenzene ring. The data presented is for a closely
related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a
strong predictive model for Ethyl 3-nitrocinnamate due to the identical core structure.[1]

13C NMR (Carbon-13 NMR) Data

Solvent: CDCls, Frequency: 75 MHz
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Chemical Shift (8) ppm Assignment
167.7 C=0

166.5 C=0

148.7 Ar-C (C-NOz2)
142.8 =CH-Ar
135.9 Ar-C

134.2 Ar-C

131.7 Ar-CH

130.1 Ar-CH

127.0 Ar-CH

124.8 Ar-CH

1225 Ar-CH

120.6 =CH-CO
63.8 -OCHa-

39.6 -CH2-N

14.2 -CHs

Note: The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-
enamido]ethyl benzoate, and serves as a strong predictive model for Ethyl 3-nitrocinnamate
due to the identical core structure.[1]

Infrared (IR) Spectroscopy

Technique: KBr Pellet

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b181331?utm_src=pdf-body
https://www.rsc.org/suppdata/c9/nj/c9nj00134d/c9nj00134d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

Intensity

Assignment

3294 Strong, Broad N-H Stretch (Amide)

3072 Medium C-H Stretch (Aromatic, Vinylic)

2929 Medium C-H Stretch (Aliphatic)

1715 Strong C=0 Stretch (Ester)

1638 Strong C=C stretch (Alkenyl)

1529 Strong N-O Asymmetric Stretch (Nitro)

1352 Strong N-O Symmetric Stretch (Nitro)

1175 Strong C-O Stretch (Ester)

994 Medium =C-H Bend (Out-of-plane)

803 Medium C-H Bend (Aromatic, Out-of-
plane)

697 Medium C-H Bend (Aromatic, Out-of-

plane)

Note: The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-

enamido]ethyl benzoate, and serves as a strong predictive model for Ethyl 3-nitrocinnamate

due to the identical core structure.[1]

Mass Spectrometry (MS)

lonization Method: Electron lonization (EI)
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miz Relative Intensity Possible Fragment
221 Moderate [M]* (Molecular lon)
193 High [M - C2Ha]*

176 High [M - OC2Hs]*

146 Moderate [M - COOC2Hs]*

130 Moderate [CoHeO]*

102 High [C7He]*

Note: The fragmentation pattern is predicted based on the structure of Ethyl 3-nitrocinnamate
and common fragmentation pathways for similar compounds. The most abundant ions
observed in a typical GC-MS analysis are often m/z 176, 102, and 193.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic
analysis of Ethyl 3-nitrocinnamate.

NMR Spectroscopy

A sample of Ethyl 3-nitrocinnamate (typically 5-10 mg) is dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard. The
solution is then transferred to a 5 mm NMR tube. *H and 3C NMR spectra are recorded on a
spectrometer, such as a BRUKER AC-300, operating at 300 MHz for protons and 75 MHz for
carbon-13. For *H NMR, the spectral width is typically set to 10-15 ppm, and a sufficient
number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio. For 13C NMR,
a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are typically
required due to the lower natural abundance of the 3C isotope.

Infrared (IR) Spectroscopy

A small amount of Ethyl 3-nitrocinnamate (approximately 1-2 mg) is finely ground with about
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The
mixture is then transferred to a pellet press and compressed under high pressure to form a thin,
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transparent pellet. A background spectrum of a pure KBr pellet is recorded first. The sample
pellet is then placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 88 C,
and the IR spectrum is recorded over the range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectral analysis is typically performed using a Gas Chromatography-Mass Spectrometry
(GC-MS) system with an electron ionization (EI) source. A dilute solution of Ethyl 3-
nitrocinnamate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected
into the GC. The compound is separated from the solvent and any impurities on a capillary
column and then introduced into the mass spectrometer. In the El source, the molecules are
bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer
and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral
data of a chemical compound like Ethyl 3-nitrocinnamate.
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Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of Ethyl 3-nitrocinnamate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181331#spectral-data-for-ethyl-3-nitrocinnamate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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